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Compound of Interest

Compound Name:
2-Mercapto-4-hydroxy-5-

cyanopyrimidine

Cat. No.: B185311 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Mercapto-4-hydroxy-
5-cyanopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic

signature of 2-Mercapto-4-hydroxy-5-cyanopyrimidine (CAS No. 23945-49-5). In the

absence of a complete, publicly available experimental dataset for this specific molecule, this

document synthesizes information from analogous structures and established spectroscopic

principles to present a predictive but robust characterization. We will delve into the anticipated

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

explaining the causality behind the expected spectral features. This guide is designed to serve

as a foundational reference for researchers involved in the synthesis, quality control, and

application of this and related pyrimidine derivatives.

Introduction and Molecular Structure
2-Mercapto-4-hydroxy-5-cyanopyrimidine is a multifunctional heterocyclic compound of

interest in medicinal chemistry and materials science. Its pyrimidine core is a fundamental

building block in numerous biologically active molecules. The accurate structural elucidation

and confirmation of purity are paramount, for which spectroscopic methods are indispensable.
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The structure of this molecule is complicated by the potential for tautomerism. The hydroxy and

mercapto substituents can exist in keto-enol and thione-thiol forms, respectively. The molecule

can therefore exist as several tautomers, with the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-

5-carbonitrile form generally being the most stable in the solid state and in polar aprotic

solvents like DMSO.

Caption: Tautomeric forms of 2-Mercapto-4-hydroxy-5-cyanopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in

solution. The analysis must consider the dominant tautomeric form, which in a solvent like

DMSO-d₆ is expected to be the keto-thione form.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its

ability to dissolve a wide range of polar compounds and to allow for the observation of

exchangeable protons (NH, OH).

Instrument Setup: Utilize a high-resolution NMR spectrometer, for instance, a 500 MHz

instrument, for data acquisition.[1]

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm,

a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a longer acquisition time (1-2 hours) is typically

required. An attached proton test (APT) or DEPT experiment can be run to differentiate

between CH, CH₂, CH₃, and quaternary carbons.

Expected ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The expected spectrum will feature a downfield aromatic proton and several broad,

exchangeable protons corresponding to the N-H groups.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Number of
Protons

Assignment
Rationale &
Notes

~12.0 - 13.0 Broad Singlet 2H N1-H, N3-H

The two N-H

protons of the

pyrimidine ring

are expected to

be broad due to

quadrupole

broadening and

chemical

exchange. Their

downfield shift is

characteristic of

acidic protons in

amides/thioamid

es. Similar

compounds

show NH protons

in this region.[2]

~8.1 - 8.3 Singlet 1H C6-H

This is the only

proton directly

attached to the

pyrimidine ring. It

appears as a

singlet and is

significantly

deshielded due

to the

electronegativity

of the adjacent

nitrogen atoms

and the electron-

withdrawing

effect of the

nitrile group.
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Note: The thiol (S-H) or enol (O-H) protons are not expected to be observed as distinct signals

if the thione-keto form is the exclusive tautomer.

Expected ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum is crucial for confirming the carbon backbone and the presence of key

functional groups.

Predicted Chemical Shift
(δ, ppm)

Carbon Assignment Rationale & Notes

~175.0 C2 (C=S)

The thiocarbonyl carbon is

highly deshielded and typically

appears in this region.

~160.0 C4 (C=O)

The carbonyl carbon of the

amide is also significantly

deshielded.

~150.0 C6

This carbon is attached to a

proton and is part of the

aromatic-like system.

~115.0 C5-CN

The nitrile carbon is a

quaternary carbon and has a

characteristic chemical shift in

this range.

~95.0 C5

This quaternary carbon is

shielded due to its position

between the C=O and the C-

CN bond.

Infrared (IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the

molecule, particularly in the solid state. The spectrum can offer strong evidence for the

dominant tautomer.
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Experimental Protocol: FT-IR Data Acquisition
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of

the finely ground sample with ~100 mg of dry, spectroscopic grade KBr.

Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-

400 cm⁻¹.[1] A background spectrum of a pure KBr pellet should be subtracted.

Expected Characteristic IR Absorption Bands
The spectrum is expected to be dominated by absorptions from the N-H, C=O, and C≡N

groups, confirming the keto-thione tautomer.
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Wavenumber
(cm⁻¹)

Vibration Type Intensity
Functional
Group

Notes

3300 - 3100 N-H Stretch Medium, Broad
Amide/Thioamid

e (N-H)

Broad absorption

due to hydrogen

bonding is

expected. Similar

pyrimidines show

NH stretching in

this region.[3]

~2220 C≡N Stretch Strong, Sharp Nitrile (-CN)

This is a highly

characteristic

and reliable

absorption for

the nitrile group.

[3]

~1670 C=O Stretch Strong, Sharp
Amide (Keto

form)

A strong carbonyl

absorption is a

key indicator of

the keto

tautomer.[3]

~1550
C=C / C=N

Stretch
Medium-Strong Pyrimidine Ring

Aromatic and

heteroaromatic

ring stretching

vibrations

typically appear

in this region.

~1200 C=S Stretch Medium-Strong Thione

The thiocarbonyl

stretch is often

coupled with

other vibrations

and can be found

in this region.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrum Data Acquisition
Ionization Method: Electron Ionization (EI) is a common technique for relatively small, stable

organic molecules. Electrospray ionization (ESI) can also be used, particularly for LC-MS

analysis.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

Data Acquisition: The sample is introduced into the ion source (e.g., via a direct insertion

probe for EI) and ionized. The resulting ions are separated by their mass-to-charge ratio

(m/z) and detected.

Expected Mass Spectrum
m/z Value Interpretation Notes

153 [M]⁺

The molecular ion peak,

corresponding to the

monoisotopic mass of

C₅H₃N₃OS.[4]

126 [M - HCN]⁺

Loss of hydrogen cyanide from

the pyrimidine ring is a

common fragmentation

pathway for cyanopyrimidines.

125 [M - CO]⁺
Loss of carbon monoxide from

the keto group.

98 [M - CO - HCN]⁺
Subsequent loss of HCN

following the loss of CO.

Plausible Fragmentation Pathway
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The fragmentation of pyrimidine derivatives often involves the systematic cleavage of the ring

or the loss of substituents.

Molecular Ion [M]⁺
m/z = 153

[M - HCN]⁺
m/z = 126

- HCN

[M - CO]⁺
m/z = 125

- CO

[M - CO - HCN]⁺
m/z = 98

- HCN

Click to download full resolution via product page

Caption: A plausible EI fragmentation pathway for the title compound.

Conclusion
The spectroscopic characterization of 2-Mercapto-4-hydroxy-5-cyanopyrimidine is defined

by distinct features that confirm its complex structure. The NMR spectra are expected to reflect

the dominant keto-thione tautomer in solution, characterized by two downfield N-H protons and

a single C-H proton. The IR spectrum should prominently feature strong absorptions for the

nitrile (C≡N) and carbonyl (C=O) groups. Finally, mass spectrometry will confirm the molecular

weight with a molecular ion peak at m/z 153, followed by characteristic fragmentation patterns

involving the loss of HCN and CO. This guide provides a robust predictive framework for the

analysis of this compound, enabling researchers to confidently verify its synthesis and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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